molecular formula C7H11BrN4O B599274 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1243250-25-0

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B599274
CAS No.: 1243250-25-0
M. Wt: 247.096
InChI Key: QRVTYSBZGQNFRB-UHFFFAOYSA-N
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Description

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-1-methyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with morpholine under specific conditions. One common method is to react 3-bromo-1-methyl-1H-1,2,4-triazole with morpholine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the bromine-substituted triazole and the morpholine ring

Properties

IUPAC Name

4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVTYSBZGQNFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218466
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-25-0
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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